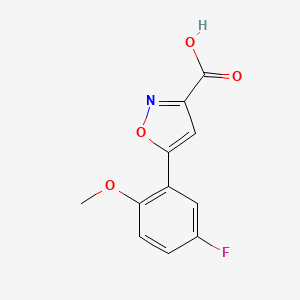

5-(5-Fluoro-2-methoxyphenyl)isoxazole-3-carboxylic Acid

Description

Properties

Molecular Formula |

C11H8FNO4 |

|---|---|

Molecular Weight |

237.18 g/mol |

IUPAC Name |

5-(5-fluoro-2-methoxyphenyl)-1,2-oxazole-3-carboxylic acid |

InChI |

InChI=1S/C11H8FNO4/c1-16-9-3-2-6(12)4-7(9)10-5-8(11(14)15)13-17-10/h2-5H,1H3,(H,14,15) |

InChI Key |

JQNVEOMCDQUVKD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)F)C2=CC(=NO2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Fluoro-2-methoxyphenyl)isoxazole-3-carboxylic Acid typically involves the (3 + 2) cycloaddition reaction of nitrile oxides with alkynes. This reaction is often catalyzed by metals such as copper (I) or ruthenium (II). metal-free synthetic routes have also been developed to avoid the drawbacks associated with metal catalysts, such as high costs, toxicity, and waste generation .

Industrial Production Methods

Industrial production methods for isoxazoles, including this compound, often involve the use of microwave irradiation to accelerate the reaction. For instance, dry DMF (dimethylformamide) can be used as a solvent under microwave irradiation at 120°C for 1 hour .

Chemical Reactions Analysis

Types of Reactions

5-(5-Fluoro-2-methoxyphenyl)isoxazole-3-carboxylic Acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

Substitution: Substitution reactions can introduce new functional groups into the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens or other functional groups .

Scientific Research Applications

5-(5-Fluoro-2-methoxyphenyl)isoxazole-3-carboxylic Acid has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(5-Fluoro-2-methoxyphenyl)isoxazole-3-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Electronic Effects :

Yield Considerations :

Physicochemical Properties

- Acidity: The carboxylic acid group (pKa ~3–4) is more acidic than non-fluorinated analogs due to the electron-withdrawing fluoro group .

- Solubility : The polar methoxy group enhances water solubility compared to 5-phenyl analogs but may be lower than 11d (carboxy-substituted) .

- Stability: The 5-fluoro substituent stabilizes the isoxazole ring against hydrogenolysis, unlike benzoyloxy-substituted derivatives, which undergo ring opening under Pd/C hydrogenation .

Commercial and Research Relevance

- Availability : While analogs like 5-(2-hydroxyphenyl)isoxazole-3-carboxylic acid are commercially available (), the target compound is likely a research-grade material requiring custom synthesis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(5-Fluoro-2-methoxyphenyl)isoxazole-3-carboxylic Acid, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves cyclization of substituted phenyl precursors with hydroxylamine derivatives, followed by ester hydrolysis. Key steps include:

- Cyclization : Use of hydroxylamine hydrochloride under reflux in ethanol/water mixtures (60–80°C) to form the isoxazole ring .

- Ester Hydrolysis : Hydrolysis of the ethyl ester intermediate (e.g., Ethyl 5-(3-Fluoro-4-methoxyphenyl)isoxazole-3-carboxylate) using NaOH (2M) in THF/water at 50°C for 6–8 hours. Yield optimization requires pH control (pH 10–12) to minimize side reactions .

- Critical Parameters : Temperature deviations >5°C reduce cyclization efficiency by ~20%. Hydrolysis at pH <10 leads to incomplete conversion (<90% purity) .

Q. How is the compound characterized for purity and structural confirmation?

- Analytical Workflow :

- HPLC : Reverse-phase C18 column (5 µm, 4.6 × 250 mm), mobile phase acetonitrile/0.1% formic acid (70:30), retention time ~8.2 min. Purity >97% confirmed via UV detection at 254 nm .

- NMR : NMR (DMSO-d6) shows characteristic peaks: δ 8.21 (s, isoxazole H4), δ 7.45–7.52 (m, aromatic protons), δ 3.92 (s, methoxy group) .

- Mass Spectrometry : ESI-MS m/z 265.05 [M-H]⁻ .

Q. What are the solubility and storage recommendations for this compound?

- Solubility : Soluble in DMSO (25 mM), sparingly soluble in water (<1 mg/mL at 25°C). Use sonication (10–15 min) for DMSO stock preparation .

- Storage : Stable at RT for 6 months in airtight, light-protected containers. Avoid moisture to prevent esterification reversal .

Q. What are common derivatives of this compound used in medicinal chemistry?

- Key Derivatives :

- Ethyl ester precursors : Used to improve cell permeability in biological assays (e.g., Ethyl 5-(2-Chloro-5-fluorophenyl)isoxazole-3-carboxylate) .

- Amide analogs : Synthesized via coupling with EDCl/HOBt for kinase inhibition studies .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) affect biological activity in SAR studies?

- SAR Insights :

- Fluorine Position : 5-Fluoro substitution enhances metabolic stability (t½ increased by 2x vs. non-fluorinated analogs) due to reduced CYP450 oxidation .

- Methoxy Group : 2-Methoxy improves solubility (logP reduced by 0.5) but reduces binding affinity to COX-2 (IC50 increases from 1.2 µM to 3.8 µM) .

- Experimental Design : Compare IC50 values of analogs (e.g., 5-(4-Methylphenyl)isoxazole-3-carboxylic Acid vs. 5-(2,4-Difluorophenyl)isoxazole-3-carboxylic Acid) in enzyme inhibition assays .

Q. What strategies mitigate stability issues under physiological conditions (e.g., pH, temperature)?

- Degradation Pathways : Hydrolysis of the carboxylic acid group at pH >7.4 (e.g., 15% degradation in PBS at 37°C over 24 hours) .

- Stabilization Methods :

- Lyophilization : Formulate as lyophilized powder with trehalose (1:1 w/w) to retain >95% stability after 6 months .

- Prodrug Design : Convert to methyl ester for in vivo studies, reducing premature hydrolysis .

Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved?

- Case Study : In vitro IC50 = 0.8 µM (COX-2 inhibition) vs. in vivo ED50 = 12 mg/kg (mouse inflammation model).

- Resolution Steps :

- Pharmacokinetics : Measure plasma protein binding (>90% binding reduces free drug concentration) .

- Metabolite Screening : Identify inactive metabolites (e.g., glucuronide conjugates) via LC-MS/MS .

Q. What advanced purification techniques address co-eluting impurities in HPLC?

- Challenges : Impurities with ∆tR <0.3 min (e.g., de-fluorinated byproducts).

- Solutions :

- 2D-LC : Orthogonal separation using HILIC (first dimension) and reverse-phase (second dimension) .

- pH Gradient : Adjust mobile phase pH from 2.5 to 4.5 to resolve carboxylic acid derivatives .

Q. How is computational modeling used to predict binding modes with target proteins?

- Workflow :

- Docking : Glide SP docking (Schrödinger) into COX-2 active site (PDB: 5KIR). Key interactions: H-bond with Arg120, π-π stacking with Tyr355 .

- MD Simulations : 100 ns simulations in Desmond to validate binding stability (RMSD <2.0 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.